2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-methylphenol with 3-chlorobenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final compound .
Chemical Reactions Analysis
2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be compared with similar compounds such as:
2-tert-butyl-4-methylphenol: A simpler compound with similar structural features but lacking the chlorophenyl and acridine groups.
3-chlorobenzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A structurally related compound with different functional groups and applications.
Properties
IUPAC Name |
2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARGEGVLYRRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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